Coronary-Selective Vasodilation Without Hemodynamic Derangement: Gapicomine vs. Nitrates and CCBs
Gapicomine exerts coronary vasodilation without impacting systemic blood pressure or cardiac function parameters. This is in direct contrast to nitrates (e.g., nitroglycerin) and dihydropyridine calcium channel blockers (e.g., nifedipine), which cause concurrent systemic vasodilation and reflex tachycardia. The Polish drug reference for Bicordin (gapicomine citrate) explicitly states: 'lekko rozszerza naczynia wieńcowe, nie wpływając na ciśnienie krwi oraz czynność serca' (gently dilates coronary vessels, not affecting blood pressure or cardiac function) [1]. This functional selectivity is a defined clinical characteristic, not an extrapolation from single-cell assays.
| Evidence Dimension | Systemic hemodynamic impact of coronary vasodilator |
|---|---|
| Target Compound Data | Coronary vasodilation present; systemic blood pressure and cardiac function unaffected |
| Comparator Or Baseline | Nitroglycerin / nifedipine: coronary vasodilation with concomitant systemic hypotension and reflex tachycardia |
| Quantified Difference | Qualitative: gapicomine eliminates systemic hemodynamic confounding variables that are inherent to nitrates and CCBs |
| Conditions | Human clinical use context; Bicordin (gapicomine citrate) 12.5 mg tablet formulation |
Why This Matters
For researchers modeling coronary autoregulation, this selectivity avoids the confounding drop in systemic vascular resistance and reflex sympathetic activation that complicates data interpretation with nitrates or nifedipine.
- [1] Przychodnia.pl. Encyklopedia Leków: BICORDIN. https://przychodnia.pl/encyklopedia_lekow/BICORDIN_L334/ (accessed 2026-04-23). View Source
- [2] Wikipedia contributors. (2008). Gapikomina — Wikipedia, The Free Encyclopedia. https://pl.wikipedia.org/w/index.php?title=Gapikomina&oldid=11511914 (accessed 2026-04-23). View Source
